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Compound of Interest

Compound Name:
8-Methylquinoline-3-carboxylic

acid

Cat. No.: B1603314 Get Quote

In the landscape of drug discovery and materials science, the unambiguous structural

confirmation of novel chemical entities is not merely a procedural step but the bedrock of

scientific integrity. 8-Methylquinoline-3-carboxylic acid, a heterocyclic compound with

potential applications stemming from the versatile quinoline scaffold, is one such entity. Its

efficacy, safety, and novelty are intrinsically linked to the precise arrangement of its atoms. This

guide provides researchers, scientists, and drug development professionals with a

comprehensive framework for the spectroscopic characterization of this molecule. We will

move beyond rote data presentation to explore the causality behind experimental choices,

ensuring that each analytical step is part of a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
NMR spectroscopy remains the gold standard for the structural elucidation of organic

molecules in solution. It provides granular detail on the chemical environment, connectivity, and

spatial relationships of atoms within a molecule. For 8-Methylquinoline-3-carboxylic acid, a

multi-faceted NMR approach is essential not only for initial identification but for the definitive

assignment of every proton and carbon signal.

Expertise in Action: Experimental Design and Causality
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The choice of solvent is the first critical decision. For a carboxylic acid, deuterated dimethyl

sulfoxide (DMSO-d₆) is often superior to chloroform (CDCl₃). The acidic proton of the carboxyl

group is readily observable in DMSO-d₆, whereas it may undergo rapid exchange or be

broadened in other solvents. Furthermore, the polarity of DMSO-d₆ ensures good solubility for

this compound.

A full suite of 1D and 2D NMR experiments is necessary for complete characterization:

¹H NMR: To identify all proton environments and their scalar couplings.

¹³C NMR: To identify all unique carbon environments.

COSY (Correlation Spectroscopy): To reveal proton-proton (¹H-¹H) coupling networks, crucial

for mapping adjacent protons on the quinoline rings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly

attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)

correlations between protons and carbons, which is vital for connecting the molecular

fragments and confirming the substitution pattern.

Predicted Spectroscopic Data
While a definitive experimental spectrum for 8-Methylquinoline-3-carboxylic acid is not

widely published, we can predict the chemical shifts with high confidence based on data from

8-methylquinoline[1][2] and the known electronic effects of a carboxylic acid substituent on an

aromatic system. The -COOH group is electron-withdrawing, which will deshield (shift

downfield) nearby protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Methylquinoline-3-carboxylic acid
in DMSO-d₆
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Position
Predicted ¹H Shift
(ppm)

Predicted ¹³C Shift
(ppm)

Rationale for
Prediction

H-2 ~9.3 ~152

Strongly deshielded

by adjacent nitrogen

and the C-3 carboxyl

group.

C-3 (Carboxyl) - ~167

Typical chemical shift

for a carboxylic acid

carbon.

H-4 ~8.7 ~138

Deshielded by

adjacent nitrogen and

peri-effect with the

carboxyl group.

H-5 ~7.8 ~128
Aromatic proton on

the carbocyclic ring.

H-6 ~7.6 ~127
Aromatic proton on

the carbocyclic ring.

H-7 ~7.9 ~130
Aromatic proton on

the carbocyclic ring.

C-4a - ~129
Quaternary carbon at

the ring junction.

C-8a - ~147

Quaternary carbon at

the ring junction,

adjacent to nitrogen.

8-Methyl ~2.7 ~18

Typical chemical shift

for a methyl group

attached to an

aromatic ring.

COOH ~13.0 (broad) - Exchangeable acidic

proton, typically

observed as a broad
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singlet far downfield in

DMSO-d₆.

Experimental Protocol: NMR Analysis
Sample Preparation: Accurately weigh 10-15 mg of 8-Methylquinoline-3-carboxylic acid
for ¹H NMR and 2D experiments, or 30-50 mg for ¹³C NMR.

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean glass vial. Gentle

warming or sonication may be used to aid dissolution.

Filtration and Transfer: Using a Pasteur pipette plugged with glass wool, transfer the solution

into a clean, dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

Acquire a standard ¹H NMR spectrum.

Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.

Acquire 2D COSY, HSQC, and HMBC spectra using standard instrument parameters.

Optimization of spectral widths and acquisition times may be necessary based on initial

1D spectra.

Visualization: NMR Workflow for Structural Elucidation
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Caption: Workflow for complete structural assignment using 2D NMR.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation Insights
Mass spectrometry is indispensable for confirming the molecular weight of a compound and

providing structural clues through fragmentation analysis. For a polar, non-volatile molecule like
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8-Methylquinoline-3-carboxylic acid (MW: 187.19 g/mol ), Electrospray Ionization (ESI) is the

technique of choice.[3][4][5]

Expertise in Action: Ionization and Fragmentation
ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ in

positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal in-

source fragmentation. This allows for unambiguous determination of the molecular weight.

Tandem mass spectrometry (MS/MS) can then be used to induce controlled fragmentation of

the parent ion, providing evidence for the compound's structure.

Key predicted fragmentation pathways for the [M+H]⁺ ion (m/z 188.07) would involve the

characteristic losses from the carboxylic acid group:

Loss of H₂O (18 Da): A common fragmentation for carboxylic acids.

Loss of CO (28 Da): Followed by or preceded by the loss of water.

Loss of COOH radical (45 Da) or CO₂ (44 Da): This would result in a fragment corresponding

to the 8-methylquinoline cation.[3]

Table 2: Predicted ESI-MS/MS Fragments for 8-Methylquinoline-3-carboxylic acid

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
Proposed
Fragment Structure

188.07 ([M+H]⁺) 170.06 H₂O (18.01 Da)
Acylium ion

intermediate

188.07 ([M+H]⁺) 144.08 CO₂ (43.99 Da)
Protonated 8-

methylquinoline

170.06 142.06 CO (28.00 Da)

Fragment resulting

from loss of water and

carbon monoxide

Experimental Protocol: LC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration

of 1-10 µg/mL using the mobile phase.

Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to

ensure sample purity before it enters the mass spectrometer. A simple gradient of water and

acetonitrile (both with 0.1% formic acid to promote protonation) is typically effective.

Mass Spectrometry:

Ionization: Electrospray Ionization (ESI), positive ion mode.

Full Scan (MS1): Scan a mass range of m/z 50-500 to detect the [M+H]⁺ ion (expected at

m/z 188.07).

Tandem MS (MS/MS): Isolate the precursor ion (m/z 188.07) and apply collision-induced

dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

Visualization: Predicted MS/MS Fragmentation Pathway
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[M+H - H₂O]⁺
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Click to download full resolution via product page
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Caption: Predicted fragmentation of the [M+H]⁺ ion in ESI-MS/MS.

Infrared (IR) Spectroscopy: Rapid Functional Group
Confirmation
FTIR spectroscopy is a fast and simple technique to confirm the presence of key functional

groups. The spectrum of 8-Methylquinoline-3-carboxylic acid will be dominated by features

of the carboxylic acid and the aromatic quinoline core.

Characteristic IR Absorptions
The most telling feature of a carboxylic acid is the extremely broad O-H stretching vibration that

spans from ~3300 cm⁻¹ to ~2500 cm⁻¹, a result of strong hydrogen bonding between

molecules.[6] This broad absorption often overlaps with C-H stretching bands.

Table 3: Characteristic IR Absorption Bands for 8-Methylquinoline-3-carboxylic acid

Wavenumber
(cm⁻¹)

Bond Vibration Functional Group
Expected
Appearance

3300–2500 O–H stretch Carboxylic Acid Very broad, strong

3100–3000 C–H stretch Aromatic Medium, sharp

3000–2850 C–H stretch Alkane (Methyl) Medium, sharp

1725–1700 C=O stretch Carboxylic Acid Strong, sharp

1600–1450 C=C and C=N stretch Aromatic Ring Multiple, medium

~1300
C–O stretch / O-H

bend
Carboxylic Acid Medium

900–675
C–H out-of-plane

bend
Aromatic Strong

Experimental Protocol: ATR-FTIR
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing
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it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.

Sample Analysis: Place a small amount of the solid 8-Methylquinoline-3-carboxylic acid
powder onto the crystal. Use the pressure clamp to ensure firm contact between the sample

and the crystal.

Data Acquisition: Collect the sample spectrum. The instrument software will automatically

ratio it against the background to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy: Probing the Conjugated
System
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

π-system of the quinoline ring. The spectrum is typically characterized by multiple absorption

bands corresponding to π → π* transitions. The position and intensity of these bands are

sensitive to the substitution pattern and the solvent. For quinoline derivatives, characteristic

absorption peaks are expected.[7][8]

Experimental Protocol: UV-Vis Analysis
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such

as ethanol or methanol.

Sample Preparation: Prepare a stock solution of known concentration. Perform serial

dilutions to create a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

Data Acquisition:

Use a matched pair of cuvettes. Fill one with the pure solvent (the blank) and the other

with the sample solution.

Place the blank cuvette in the spectrophotometer and record a baseline correction.
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Replace the blank with the sample cuvette and scan the spectrum, typically from 200 to

500 nm.

Conclusion: An Integrated Analytical Approach
The comprehensive characterization of 8-Methylquinoline-3-carboxylic acid is achieved not

by a single technique, but by the synergistic integration of multiple spectroscopic methods.

NMR provides the definitive structural map, MS confirms the molecular formula and assists in

structural verification, IR offers rapid confirmation of essential functional groups, and UV-Vis

probes the electronic nature of the molecule. This multi-faceted, self-validating workflow

ensures the highest degree of scientific trust and provides the robust data package required for

publication, patenting, and advancement in drug development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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